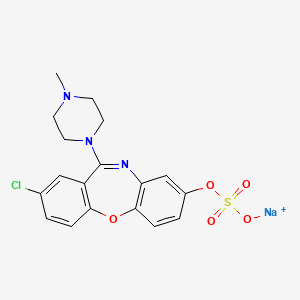

8-Hydroxy-loxapine-sulfate Sodium Salt

CAS No.:

Cat. No.: VC18556310

Molecular Formula: C18H17ClN3NaO5S

Molecular Weight: 445.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17ClN3NaO5S |

|---|---|

| Molecular Weight | 445.9 g/mol |

| IUPAC Name | sodium;[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-yl] sulfate |

| Standard InChI | InChI=1S/C18H18ClN3O5S.Na/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)26-17-5-3-13(11-15(17)20-18)27-28(23,24)25;/h2-5,10-11H,6-9H2,1H3,(H,23,24,25);/q;+1/p-1 |

| Standard InChI Key | ZKNDQKHCBPIIIO-UHFFFAOYSA-M |

| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OS(=O)(=O)[O-])OC4=C2C=C(C=C4)Cl.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

8-Hydroxy-loxapine-sulfate Sodium Salt originates from the hydroxylation and sulfation of loxapine, a dibenzoxazepine-class antipsychotic. The parent compound, 8-hydroxyloxapine, possesses the IUPAC name 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b] benzoxazepin-3-ol and a molecular formula of . The sulfate sodium salt derivative introduces a sulfate ester group () at the hydroxyl position, neutralized by a sodium ion (), resulting in an approximate molecular formula of . This modification significantly alters the compound’s polarity, as evidenced by its increased solubility in aqueous media compared to the non-sulfated analog.

Table 1: Comparative Chemical Properties of Loxapine, 8-Hydroxyloxapine, and 8-Hydroxy-loxapine-sulfate Sodium Salt

| Property | Loxapine | 8-Hydroxyloxapine | 8-Hydroxy-loxapine-sulfate Sodium Salt |

|---|---|---|---|

| Molecular Formula | |||

| Molecular Weight (g/mol) | 327.8 | 343.8 | ~420.3 (estimated) |

| Solubility | Lipophilic | Moderate polarity | High aqueous solubility |

| Key Functional Groups | Chlorine, piperazine | Hydroxyl, piperazine | Sulfate ester, sodium ion |

The structural evolution from loxapine to its sulfated sodium salt underscores a strategic effort to optimize physicochemical properties for enhanced drug delivery .

Spectroscopic and Computational Descriptors

PubChem’s spectral data for 8-hydroxyloxapine provides foundational insights into the compound’s behavior. Mass spectrometry (LC-ESI-Q) reveals a predominant peak at m/z 287, corresponding to the protonated molecular ion . The sodium salt’s additional sulfate moiety would likely shift this signature, though empirical spectral data remain unpublished. Computational analyses predict a topological polar surface area (TPSA) of 48.3 Ų for the parent molecule, a metric that correlates with membrane permeability and bioavailability. Sulfation is anticipated to increase TPSA, further favoring solubility over blood-brain barrier penetration—a trade-off with implications for therapeutic targeting.

Synthesis and Manufacturing Considerations

The synthesis of 8-Hydroxy-loxapine-sulfate Sodium Salt likely involves sequential functionalization of the loxapine scaffold:

-

Hydroxylation: Introduction of a hydroxyl group at the 8-position via oxidative metabolism or synthetic catalysis.

-

Sulfation: Esterification of the hydroxyl group with sulfur trioxide () under controlled conditions, followed by neutralization with sodium hydroxide to yield the sodium salt.

While detailed synthetic protocols remain proprietary, the process necessitates stringent control over reaction stoichiometry and purification to minimize byproducts. The sodium counterion ensures stability and mitigates hygroscopic tendencies associated with sulfate esters.

Pharmacological Profile and Mechanism of Action

Neuroprotective Hypotheses

Emerging hypotheses suggest that the hydroxyl and sulfate groups may confer antioxidant properties, potentially mitigating oxidative stress in neurodegenerative pathologies. While in vitro studies are lacking, structural analogs with similar modifications have demonstrated reduced neuronal apoptosis in models of Parkinson’s disease .

Future Research Directions

-

Bioavailability Studies: Comparative pharmacokinetic analyses of oral, injectable, and inhaled sodium salt formulations.

-

Neurodegenerative Models: In vivo assessments of neuroprotective efficacy in Alzheimer’s and Parkinson’s disease paradigms.

-

Metabolic Profiling: Identification of active metabolites and their contribution to therapeutic outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume